molecular formula C8H14O B1312212 1-Methylcyclohexanecarbaldehyde CAS No. 6140-64-3

1-Methylcyclohexanecarbaldehyde

Cat. No. B1312212
CAS RN: 6140-64-3
M. Wt: 126.2 g/mol
InChI Key: FXZFFVCJWZTTMX-UHFFFAOYSA-N
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Description

1-Methylcyclohexanecarbaldehyde is a chemical compound with the linear formula C8H14O .


Molecular Structure Analysis

The molecular structure of 1-Methylcyclohexanecarbaldehyde consists of a cyclohexane ring with a methyl group and a formyl group attached. It has a molecular weight of 126.199 g/mol . The molecule contains a total of 23 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, and 1 aliphatic aldehyde .


Physical And Chemical Properties Analysis

1-Methylcyclohexanecarbaldehyde has a molecular weight of 126.199 g/mol . Other physical and chemical properties such as density, melting point, boiling point, etc., are not specified in the search results .

Scientific Research Applications

Combustion and Pyrolysis Studies

1-Methylcyclohexanecarbaldehyde has been studied in the context of fuel combustion and pyrolysis. Research has investigated the combustion chemistry of methylcyclohexane, a closely related compound, which is crucial for developing kinetic models of larger cycloalkanes and practical fuels. This includes the identification of pyrolysis and flame intermediates, contributing to a deeper understanding of combustion processes (Wang et al., 2014).

Excited-State Intramolecular Proton-Transfer

Studies have also focused on the excited-state intramolecular proton-transfer mechanisms in compounds related to 1-Methylcyclohexanecarbaldehyde. This includes theoretical investigations using time-dependent density functional theory, providing insights into the single- and double-proton-transfer mechanisms in the excited states of these compounds (Tang et al., 2017).

Conformational Properties in Molecular Structures

Research on the conformational properties of compounds similar to 1-Methylcyclohexanecarbaldehyde, such as 1-methyl-1-silacyclohexane, has been conducted. This includes studies using gas electron diffraction and quantum chemical calculations to determine the conformational preference of groups within these molecules (Arnason et al., 2002).

Synthesis of Complex Molecules

1-Methylcyclohexanecarbaldehyde and its derivatives have been used in the synthesis of complex molecules. For instance, research has explored the synthesis of chlorinated 1,3-dioxolanes derived from 4-cyclohexenecarbaldehydes, highlighting the versatility of these compounds in synthetic chemistry (Kerimov, 2003).

Applications in Magnetic Materials

Additionally, there has been research into the application of derivatives of 1-Methylcyclohexanecarbaldehyde in the development of magnetic materials. A study used a related compound as a ligand for the coordination of paramagnetic transition metal ions, leading to the formation of magnetic clusters (Giannopoulos et al., 2014).

Safety And Hazards

1-Methylcyclohexanecarbaldehyde is classified as a flammable liquid (Category 3, H226) and can cause skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and respiratory irritation (Category 3, H335). It may be fatal if swallowed and enters airways (Category 1, H304) .

Future Directions

The future directions for the use or study of 1-Methylcyclohexanecarbaldehyde are not specified in the search results .

properties

IUPAC Name

1-methylcyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(7-9)5-3-2-4-6-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZFFVCJWZTTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456452
Record name 1-methylcyclohexanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylcyclohexanecarbaldehyde

CAS RN

6140-64-3
Record name 1-Methylcyclohexanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6140-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methylcyclohexanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylcyclohexane-1-carboxaldehyde
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Synthesis routes and methods I

Procedure details

A flame-dried 500-mL round-bottomed flask capped with a rubber septum was charged with anhydrous CH2Cl2 (150 mL) via cannula and cyclohexanecarboxaldehyde (12) (9.09 mL, 75 mmol, 1.0 equiv) via syringe under N2. The flask was cooled in an ice bath for 10 min, the septum was removed, and t-BuOK (10.9 g, 97.5 mmol, 1.3 equiv) was added in one portion with rapid stirring. The septum was replaced, and iodomethane (14.0 mL, 225 mmol, 3.0 equiv) was added in one portion via syringe. The mixture was stirred at 0° C. under N2 for 30 min. The mixture was then allowed to warm to room temperature and stirred an additional 2 h. The resulting pale yellow, heterogeneous mixture was filtered through a 10-cm diameter medium porosity fritted disk funnel, and the cake was washed with CH2Cl2 (3×15 mL). The filtrate was washed with brine (50 mL). The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The residue was distilled under reduced pressure (1 torr) while maintaining the receiving flask between −20 to −40° C. (bp <30° C.). The distillate was a clear, colorless oil that contained (1-methyl)cyclohexanecarboxaldehyde (13) and 1.25 equiv CH2Cl2, as determined by 1H-NMR analysis: 13.2 g total, ˜7.2 g (1-methyl)cyclohexanecarboxaldehyde (57 mmol, 76% yield). The product was used in the next step without further purification.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.09 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of cyclohexanecarboxaldehyde (10.8 mL, 89.15 mmol) in DCM (500 mL) cooled to 0° C. was added potassium tert-butoxide (13.0 g, 115.9 mmol) and methyl iodide (16.65 mL, 267.5 mmol). After 30 min at this temperature, the mixture was warmed to RT and stirring was continued for an additional 5 h. The reaction was then poured into brine and extracted with DCM. The organic layer was dried over MgSO4 and the solvent was then removed carefully in vacuo to yield 9.4 g (83%) of crude 1-methylcyclohexanecarboxaldehyde which was ˜80% pure and was used directly in the next reaction.
Quantity
10.8 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
16.65 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylcyclohexanecarbaldehyde
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1-Methylcyclohexanecarbaldehyde
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1-Methylcyclohexanecarbaldehyde
Reactant of Route 4
1-Methylcyclohexanecarbaldehyde
Reactant of Route 5
1-Methylcyclohexanecarbaldehyde
Reactant of Route 6
Reactant of Route 6
1-Methylcyclohexanecarbaldehyde

Citations

For This Compound
7
Citations
JA Peters, H Van Bekkum - Recueil des Travaux Chimiques …, 1971 - Wiley Online Library
… The pentane was evaporated off and the residue (8.25 g), which was pure according to GLC analysis, was distilled yielding pure 1 -methylcyclohexanecarbaldehyde (6.14 g, 78%), bp …
Number of citations: 25 onlinelibrary.wiley.com
K Ando, M Okumura, S Nagaya - Tetrahedron Letters, 2013 - Elsevier
… The reactions with the aldehydes having tertiary alkyl group, pivalaldehyde, 1-methylcyclohexanecarbaldehyde 9, and 2-methyl-2-phenylpropanal 10, were performed by using t-BuOK …
Number of citations: 25 www.sciencedirect.com
JC Gilbert, KPA Senaratne - Tetrahedron letters, 1984 - Elsevier
Base-promoted reaction of ketones and diethyl (diazomethyl)phosphonate in the presence of allylic amines affords allylic enamines in good yields. These enamines undergo [3,3]-…
Number of citations: 23 www.sciencedirect.com
DA Lambropoulou, IK Konstantinou, TA Albanis… - Chemosphere, 2011 - Elsevier
… For the structure holding [M+H] + 177 (experimental accurate mass 177.9824), the 124.0889 amu difference from FEX indicates the loss of 1-methylcyclohexanecarbaldehyde, thus 4-…
Number of citations: 47 www.sciencedirect.com
W Luo, Y Yang, B Liu, B Yin - The Journal of Organic Chemistry, 2020 - ACS Publications
… First, we tested another tertiary aldehyde, 1-methylcyclohexanecarbaldehyde (3c), which gave corresponding tert-alkylated product 1t in 76% yields under the optimized conditions. Next…
Number of citations: 7 pubs.acs.org
TT Nguyen - 2017 - ideals.illinois.edu
Oxo complexes of late transition metals have been used in a number of catalytic reactions such as C–H activation, epoxidation and water oxidation. In comparison, few studies have …
Number of citations: 0 www.ideals.illinois.edu
K Tanino, T Katoh, I Kuwajima - Tetrahedron letters, 1988 - Elsevier
… In the reaction of 1-methylcyclohexanecarbaldehyde, A1C13 induced a selective migration of methyl group extremely slowly. For conversion of these ketones to a-methylene ketones: I. …
Number of citations: 14 www.sciencedirect.com

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